molecular formula C19H19N3OS B3611774 3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B3611774
M. Wt: 337.4 g/mol
InChI Key: AQIQTUMNNCTEHO-UHFFFAOYSA-N
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Description

The compound “3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a type of 3,4-dihydro-2(1H)-quinolinone derivative . These compounds have been synthesized and evaluated for their inhibitory abilities of ChEs and MAOs . They have potential to treat Alzheimer’s disease .


Synthesis Analysis

The compound was synthesized by fusing the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate . The yield was 78%, and it was a white solid .


Molecular Structure Analysis

The benzene ring of the 3,4-dihydro-2(1H)-quinolinone moiety of the compound established a π-π stacking interaction with Tyr398 in the substrate cavity which was faced to the flavin adenine dinucleotide (FAD) cofactor . Besides, the carbonyl oxygen of this moiety generated a hydrogen bond with Met436 .


Chemical Reactions Analysis

The compound showed potent and clear inhibition to AChE and MAOs . Among them, compound 3e was considered to be the most effective and balanced inhibitor to both AChE and MAOs .


Physical And Chemical Properties Analysis

The compound was a white solid with a melting point of 83.1–84.6°C . The 1H NMR (600 MHz, CDCl3) δ was 8.02 (s, 1H), 7.06 (d, J =8.3 Hz, 1H), 6.54 (dd, J =8.3, 2.4 Hz, 1H), 6.34 (d, J =2.3 Hz, 1H), 3.94 (t, J =6.5 Hz, 2H), 3.43 (t, J =6.8 Hz, 2H), 2.92 (t, 2H), 2.64 (t, 2H), 1.92–1.84 (m, 2H), 1.82–1.74 (m, 2H), 1.50–1.42 (m, 4H), 1.41–1.33 (m, 6H) .

Mechanism of Action

The compound showed mixed inhibition of hAChE and competitive inhibition of hMAO-B in the enzyme kinetic studies . It could penetrate the blood-brain barrier (BBB) and showed no toxicity on PC12 cells and HT-22 cells when the concentration of the compound was lower than 12.5 µM .

Safety and Hazards

The compound showed no toxicity on PC12 cells and HT-22 cells when the concentration of the compound was lower than 12.5 µM . More importantly, it lacked acute toxicity in mice even at high dose (2500 mg/kg, P.O.) .

Future Directions

This work indicated that compound 3e with a six-carbon atom linker and a piperidine moiety at terminal position was a promising candidate and was worthy of further study . It has potential to treat Alzheimer’s disease .

properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18-16-7-3-4-8-17(16)20-19(24)22(18)12-11-21-10-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIQTUMNNCTEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
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3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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